molecular formula C13H20ClNO B8257252 2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

Cat. No.: B8257252
M. Wt: 241.76 g/mol
InChI Key: XXGGILOCSCZQGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and protein degradation pathways.

    Medicine: Utilized in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.

    Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride involves its role as a linker in PROTAC® molecules. PROTAC® molecules function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The semi-flexible nature of the linker allows for optimal positioning of the target protein and the E3 ligase, facilitating efficient protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride is unique due to its specific positioning of the piperidine and phenyl groups, which provides an optimal balance of flexibility and rigidity. This balance is crucial for the effective formation of ternary complexes in PROTAC® molecules, enhancing their efficacy in targeted protein degradation .

Properties

IUPAC Name

2-(3-piperidin-4-ylphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c15-9-6-11-2-1-3-13(10-11)12-4-7-14-8-5-12;/h1-3,10,12,14-15H,4-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGGILOCSCZQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC(=C2)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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